molecular formula C9H13BrClN B3034762 1-(3-Bromophenyl)-N-methylethanamine hydrochloride CAS No. 2197556-55-9

1-(3-Bromophenyl)-N-methylethanamine hydrochloride

Cat. No.: B3034762
CAS No.: 2197556-55-9
M. Wt: 250.56
InChI Key: FYUHQQUZYCRREC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride typically involves several steps. One common method is the reaction of 3-bromobenzaldehyde with methylamine, followed by reduction to form the desired ethanamine derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(3-Bromophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-N-methylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies often focus on its interactions with biological systems, including its pharmacokinetics and metabolism.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological conditions.

    Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Bromophenyl)-N-methylethanamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-N-methylethanamine hydrochloride: Similar structure but with the bromine atom in a different position.

    1-(3-Chlorophenyl)-N-methylethanamine hydrochloride: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-N-ethylethanamine hydrochloride: Ethyl group instead of methyl

Properties

IUPAC Name

1-(3-bromophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUHQQUZYCRREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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